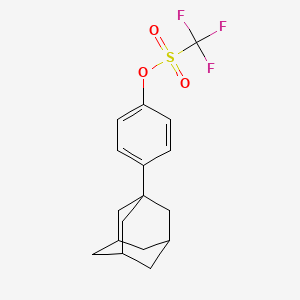

4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

[4-(1-adamantyl)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3O3S/c18-17(19,20)24(21,22)23-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYDWLVJOHAMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 4-(Adamantan-1-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent decomposition of the reactants and to ensure a high yield of the desired product.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the relatively small scale at which it is produced. the general principles of organic synthesis, such as the use of high-purity starting materials and controlled reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Coupling Reactions

The triflate group facilitates palladium-catalyzed cross-coupling reactions. For example:

Reductive Cleavage

-

Conditions : PdCl₂(PPh₃)₂, dppp (ligand), and polymethylhydrosiloxane (PMHS) .

-

Outcome : Triflate is reductively cleaved to yield 4-(adamantan-1-yl)phenol derivatives with 89% efficiency (Table 1).

| Reaction Component | Role | Yield (%) |

|---|---|---|

| PdCl₂(PPh₃)₂ | Catalyst | – |

| dppp | Stabilizing ligand | – |

| PMHS | Reducing agent | – |

| Product | 4-(Adamantan-1-yl)phenol | 89 |

Functionalization via Nucleophilic Substitution

The triflate group undergoes substitution with nucleophiles such as Grignard reagents or amines:

-

Grignard Reactions :

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-(Adamantan-1-yl)phenyl triflate | MeMgX | 4-Methyl-protoadamantan-4-ol | 70–80 |

Stability and Byproduct Formation

-

Decomposition Pathways :

Challenges in Unsymmetrical Diaryliodonium Reactions

-

Selectivity Issues :

Comparative Reactivity of Adamantane Derivatives

Adamantyl-substituted triflates exhibit distinct reactivity compared to non-adamantyl analogs:

Scientific Research Applications

4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.

Medicine: It has potential applications in drug discovery and development, particularly in the design of antiviral and anticancer agents. The adamantane group is known for its ability to enhance the stability and bioavailability of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate is primarily related to its ability to act as a substrate or inhibitor in various chemical and biological processes. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The adamantane moiety provides steric bulk and hydrophobicity, which can influence the binding interactions with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Key Observations:

Reactivity : The triflate group in this compound confers superior leaving-group ability compared to acetates or sulfonamides, making it more reactive in substitution reactions .

Biological Activity : Sulfonamide and triazole derivatives (e.g., compounds 77a–78b in ) exhibit marked bioactivity, whereas the triflate compound is primarily a synthetic intermediate .

Physicochemical Properties

- Sulfonamide Derivatives : Melting points range from 84–102°C, influenced by alkyl chain length and hydrogen-bonding capacity .

- Triazole-thione Hybrids : Exhibit higher melting points (e.g., >200°C) due to crystalline packing and strong intermolecular interactions .

- Lipophilicity: Adamantane-containing compounds are expected to have higher logP values than non-adamantane analogues, enhancing membrane permeability in drug design .

Biological Activity

4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate, commonly referred to as Adamantyl triflate, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and the implications of its use in various therapeutic contexts.

- Chemical Formula : C17H19F3O3S

- Molecular Weight : 360.39 g/mol

- CAS Number : 263398-16-9

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of Adamantyl triflate has been investigated in several studies, revealing its potential as a versatile pharmacophore. Notably, compounds with an adamantane moiety have demonstrated a range of biological activities including:

- Antitumor Activity : Adamantane derivatives have shown promise in inhibiting cancer cell proliferation.

- Antiviral Properties : Certain adamantane derivatives are recognized for their antiviral effects, particularly against influenza viruses.

- Cannabinoid Receptor Modulation : Studies indicate that adamantane-based compounds can act as ligands for cannabinoid receptors, influencing pain and inflammation pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors and enzymes. The bulky adamantane structure may enhance binding affinity and selectivity towards these targets.

Case Studies

- Antitumor Activity

- Antiviral Activity

- Cannabinoid Receptor Interaction

Data Table of Biological Activities

| Activity Type | Compound | IC50 (nM) | Reference |

|---|---|---|---|

| Antitumor | Adamantyl derivative | 700 | |

| Antiviral | Adamantane-based compound | Varies | |

| Cannabinoid Modulation | Functionalized adamantane | Varies |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-hydroxyphenyl derivatives with trifluoromethanesulfonic anhydride. Variations in the synthetic route can yield different derivatives with altered biological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate?

- Methodological Answer : The synthesis typically involves functionalization of an adamantane-containing precursor. For example, in analogous adamantyl triflate syntheses, trifluoromethanesulfonic anhydride (Tf2O) is used to introduce the triflate group. A key step includes reacting 4-(adamantan-1-yl)phenol with Tf2O in anhydrous dichloromethane (DCM) at 0–5°C under inert atmosphere, followed by purification via flash chromatography (hexane:ethyl acetate gradient) . Yield optimization (~70–85%) requires strict control of stoichiometry (1:1.1 phenol:Tf2O) and moisture-free conditions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR (CDCl3) should show adamantyl protons as broad singlets (δ 1.70–2.10 ppm) and aromatic protons (δ 6.50–7.20 ppm). Triflate groups are confirmed via <sup>19</sup>F NMR (δ –75 to –80 ppm) .

- Gas Chromatography (GC) : Purity >93% is achievable, as validated in similar triflate syntheses .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (C17H19F3O3S<sup>+</sup>, expected m/z 369.12) .

Advanced Research Questions

Q. What factors influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Reactivity is governed by:

- Electron-Withdrawing Effects : The triflate group enhances electrophilicity, facilitating Suzuki-Miyaura couplings. Use Pd(PPh3)4 (2 mol%) with aryl boronic acids in THF/H2O (3:1) at 80°C for 12–24 hours .

- Steric Hindrance : The bulky adamantyl group may reduce coupling efficiency. Mitigate this by employing bulky ligands (e.g., XPhos) or elevated temperatures .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but may compete in nucleophilic side reactions.

Q. How can researchers resolve contradictions in observed vs. predicted regioselectivity during functionalization?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., C–O vs. C–S bond cleavage). To diagnose:

- Mechanistic Probes : Use deuterated solvents (e.g., D2O) to track protonation sites via <sup>2</sup>H NMR .

- Computational Analysis : DFT calculations (B3LYP/6-31G*) can model transition states to identify dominant pathways .

- Byproduct Isolation : Characterize unexpected products (e.g., sulfonate esters) via LC-MS and revise reaction conditions (e.g., lower temperature, alternative catalysts) .

Q. What strategies enhance the application of this compound in medicinal chemistry (e.g., as a kinase inhibitor precursor)?

- Methodological Answer :

- Bioisosteric Replacement : Replace triflate with bioisosteres (e.g., sulfonamides) using SNAr reactions with amines .

- Pharmacophore Modeling : Dock adamantyl-triflate derivatives into kinase ATP pockets (e.g., CDK2) using AutoDock Vina to predict binding affinity .

- In Vitro Testing : Screen derivatives for anti-tuberculosis activity (MIC values) using Mycobacterium tuberculosis H37Rv strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.